molecular formula C9H10N4O B1178548 rHuSCF CAS No. 133352-98-4

rHuSCF

Katalognummer B1178548
CAS-Nummer: 133352-98-4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rHuSCF, also known as recombinant Human Stem Cell Factor, is a significant component in the field of medical research . It has been utilized in the treatment of leukemia, supporting granulopoiesis after chemotherapy, and mobilizing hematopoietic stem/progenitor cells (HSPC) for both allogeneic and autologous transplantation .


Synthesis Analysis

The synthesis of this compound involves complex biological processes. For instance, chalcone synthase (CHS), a key enzyme involved in flavonoid biosynthesis, plays a crucial role in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure analysis of this compound is a complex process that involves techniques such as X-ray crystallography and electron diffraction . These techniques help in determining the three-dimensional molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple pathways. These reactions are critical in various biological processes, including the mobilization of progenitor cells to the peripheral blood .

Wirkmechanismus

The mechanism of action of rHuSCF involves the mobilization of progenitor cells to the peripheral blood. This process is achieved by disrupting the interaction between CXCR4 and SDF-1, and suppressing trophic macrophages within the stem cell niche .

Safety and Hazards

The safety and hazards associated with rHuSCF are subject to ongoing research. It is crucial to identify and assess potential hazards associated with this compound to ensure its safe and effective use .

Zukünftige Richtungen

The future directions of rHuSCF research involve exploring its potential applications in targeted therapy against leukemia stem cells (LSC). The use of this compound may induce quiescent acute myeloid leukemia (AML) stem cells to cycle, thereby rendering them susceptible to chemotherapy .

Eigenschaften

{ "Design of the Synthesis Pathway": "rHuSCF can be synthesized using recombinant DNA technology. The gene encoding for human stem cell factor (SCF) can be cloned and expressed in a suitable host organism such as E. coli or yeast. The recombinant protein can then be purified using various chromatographic techniques.", "Starting Materials": [ "Plasmid containing the gene encoding for human SCF", "Host organism (e.g. E. coli or yeast)", "Culture media", "Buffers and reagents for protein purification" ], "Reaction": [ "1. Cloning of the human SCF gene into a suitable expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the recombinant protein in the host organism using appropriate culture conditions", "4. Cell lysis and extraction of the recombinant protein", "5. Purification of the protein using chromatographic techniques such as ion exchange, size exclusion, and affinity chromatography", "6. Characterization of the purified protein using various analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry" ] }

CAS-Nummer

133352-98-4

Molekularformel

C9H10N4O

Molekulargewicht

0

Herkunft des Produkts

United States

Q & A

Q1: How does recombinant human stem cell factor (rHuSCF) interact with its target, and what are the downstream effects?

A1: this compound exerts its biological effects by binding to a cell surface receptor called Kit, also known as CD117. [, , , ] This interaction activates various intracellular signaling pathways, including those involving tyrosine kinases. [] These signaling cascades ultimately promote the survival, proliferation, and differentiation of specific cell types, most notably mast cells. [, , , ]

Q2: What are the effects of this compound on mast cell development?

A2: this compound plays a critical role in the development of human mast cells from precursor cells. [, , ] Studies have demonstrated that this compound stimulates the growth and differentiation of mast cells from dispersed human fetal liver cells in vitro. [] This process leads to increased numbers of mast cells expressing tryptase, a key mast cell protease, and displaying characteristic mast cell features like metachromasia. [, , ] Notably, this compound promotes the expression of Kit on the surface of developing mast cells. []

Q3: How does dexamethasone affect this compound-induced mast cell development?

A3: Research indicates that dexamethasone, a glucocorticoid, significantly inhibits this compound-induced mast cell differentiation. [] This inhibitory effect appears to be dose-dependent, with higher concentrations of dexamethasone resulting in greater suppression of mast cell development. [] The mechanism behind this inhibition might involve decreased DNA synthesis in developing mast cells, as suggested by reduced bromodeoxyuridine incorporation in the presence of dexamethasone. []

Q4: Does interleukin-4 (IL-4) influence the effects of this compound on mast cells?

A4: Interestingly, rHuIL-4, unlike its effect in mice, does not enhance the proliferation of human mast cells. [, ] Instead, it appears to have an inhibitory effect on specific aspects of this compound-dependent mast cell development from human fetal liver cells. [, ] Studies show that rHuIL-4 reduces the number of cells expressing tryptase and Kit, resulting in smaller mast cells with lower levels of tryptase, histamine, and Kit. [, ]

Q5: What is the role of this compound in the context of synovial fibroblasts and mast cells in rheumatoid arthritis?

A5: Research suggests that synovial fibroblasts, key players in rheumatoid arthritis (RA), express and release this compound. [] This this compound can then act as a chemoattractant for mast cells, potentially contributing to their accumulation in the synovial tissue of RA patients. [] Furthermore, tumor necrosis factor alpha (TNFα), a pro-inflammatory cytokine abundant in RA, enhances the expression and release of this compound by synovial fibroblasts, further amplifying this process. []

Q6: Are there differences in mast cell responses to this compound in patients with rheumatoid arthritis compared to osteoarthritis?

A6: Studies indicate a difference in the responsiveness of synovial mast cells to this compound in patients with RA compared to those with osteoarthritis (OA). [] Specifically, while this compound triggers histamine release from synovial mast cells in both RA and OA patients, only those from RA patients release histamine in response to rHuC5a, a potent inflammatory mediator. [] This difference suggests a potential role for rHuC5a and its interaction with this compound in the specific inflammatory processes of RA.

Q7: Can this compound enhance stem cell transplantation outcomes?

A7: Preliminary research suggests that this compound might improve the engraftment of hematopoietic stem/progenitor cells derived from umbilical cord blood in a xenotransplantation model using NOD/SCID mice. [] While more research is needed, this finding hints at a potential role for this compound in enhancing the efficacy of stem cell transplantation therapies.

Q8: Can this compound be used to mobilize stem cells in patients who have failed previous mobilization attempts?

A8: Clinical studies indicate that the addition of this compound (ancestim) to mobilization regimens can successfully mobilize peripheral blood stem cells in patients who previously failed mobilization with granulocyte colony-stimulating factor (G-CSF) alone or with chemotherapy plus G-CSF. [, ] This suggests that this compound might be a valuable therapeutic option for improving stem cell mobilization in challenging clinical scenarios.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.